molecular formula C9H10Br2O3 B597650 4-Bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one CAS No. 143140-80-1

4-Bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one

Cat. No. B597650
CAS RN: 143140-80-1
M. Wt: 325.984
InChI Key: GWLDADMCKOCKLF-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-3-(1-hydroxybutyl)- is a natural product found in Delisea pulchra with data available.

Scientific Research Applications

Building Blocks for Natural Product-like Libraries

Aquino et al. (2006) highlighted the use of 4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one as a building block for assembling natural product-like libraries. They developed a regioselective method to synthesize gamma-hydroxybutenolides, which are valuable for preparing focused libraries of molecules similar to natural products (Aquino, Bruno, Riccio, & Gomez‐Paloma, 2006).

Synthesis of Aryl Substituted Furan-2(5H)-ones

Zhang et al. (2011) conducted research on the synthesis of novel 5-arylidenefuran-2(5H)-ones using the Suzuki–Miyaura reactions. They demonstrated the regioselective Suzuki–Miyaura reaction on 4-bromo-5-(bromomethylene)furan-2(5H)-one, enabling the synthesis of unsymmetrically substituted furan-2(5H)-ones (Zhang, Iskander, Da Silva, Chan, Vignevich, Nguyen, Bhadbhade, Black, & Kumar, 2011).

Quorum Sensing Inhibition

Persson et al. (2004) synthesized a potent quorum sensing inhibitor using 4-bromo-5-(bromomethylene)-2(5H)-furanone. This inhibitor shows potential in disrupting microbial communication and biofilm formation, an important aspect in the control of bacterial infections (Persson, Johansen, Martiny, Givskov, & Nielsen, 2004).

Cytotoxic Evaluation Against Cancer Cell Lines

Castro-Torres et al. (2020) evaluated the cytotoxicity of halogen-furan-2(5H)-one derivatives, including 4-bromo-5-(bromomethylene)furan-2(5H)-one, against human cancer cell lines. Their findings suggest that these compounds could be potential candidates for anticancer drugs (Castro-Torres, Jacobo-Herrera, Díaz-Sánchez, Rocha-Zavaleta, Garcia-Lopez, & Martínez-Vázquez, 2020).

Electrophilic Substitution Reactions

Pevzner (2003) discussed electrophilic substitution reactions involving derivatives of 4-bromo-5-(bromomethylene)furan-2(5H)-one. These reactions are crucial for synthesizing various organic compounds with potential pharmaceutical applications (Pevzner, 2003).

properties

CAS RN

143140-80-1

Molecular Formula

C9H10Br2O3

Molecular Weight

325.984

IUPAC Name

4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2-one

InChI

InChI=1S/C9H10Br2O3/c1-2-3-5(12)7-8(11)6(4-10)14-9(7)13/h4-5,12H,2-3H2,1H3

InChI Key

GWLDADMCKOCKLF-UHFFFAOYSA-N

SMILES

CCCC(C1=C(C(=CBr)OC1=O)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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